

# Using NMR spectroscopy to confirm TI17-Trip13 binding

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## Compound of Interest

Compound Name: TI17

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An Application Note on Confirming **TI17**-Trip13 Binding Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data presentation guide for confirming the binding of the small molecule inhibitor **TI17** to the target protein Trip13 (Thyroid hormone receptor-interacting protein 13) using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are broadly applicable to the study of protein-ligand interactions.

## Introduction

Thyroid hormone receptor-interacting protein 13 (Trip13) is an AAA+ ATPase that plays a crucial role in several cellular processes, including the spindle assembly checkpoint, DNA double-strand break repair, and meiotic recombination.<sup>[1][2][3]</sup> Its overexpression has been implicated in the progression of various cancers, making it a promising therapeutic target.<sup>[4][5]</sup> The small molecule **TI17** has been identified as a direct inhibitor of Trip13, and NMR spectroscopy has been utilized to confirm this interaction. This document outlines the application of ligand-observed NMR techniques to quantitatively characterize the binding of **TI17** to Trip13.

## Signaling Pathway of Trip13

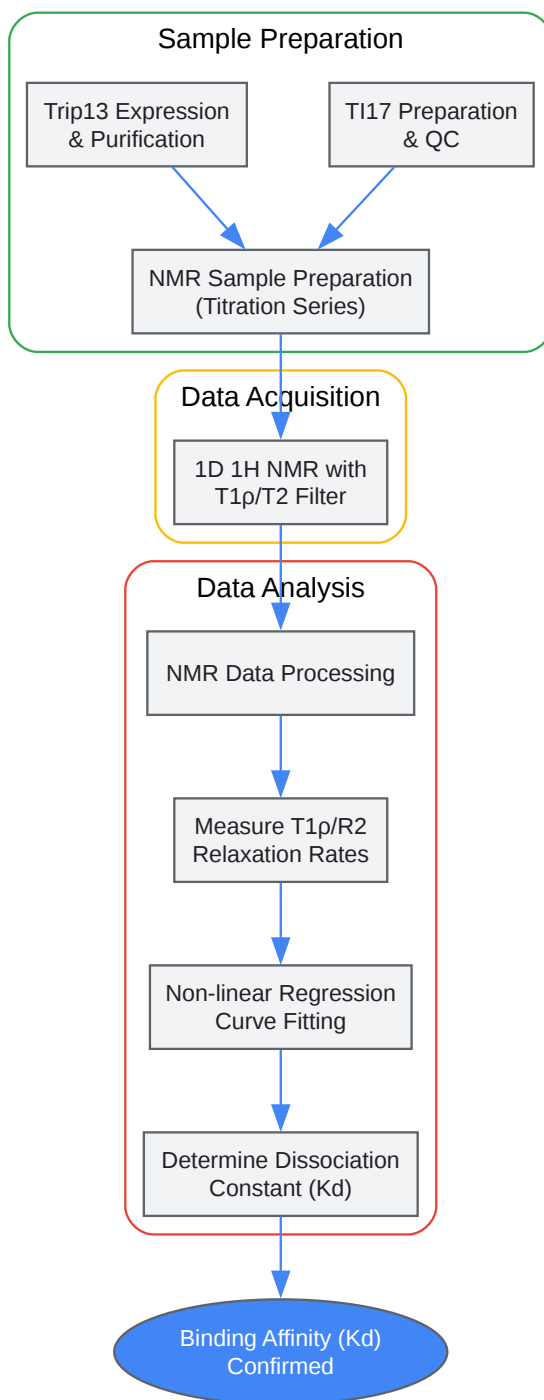
Trip13 functions as a protein remodeler, often in conjunction with adaptor proteins, to regulate the conformation and assembly of protein complexes. A key function of Trip13 is in the spindle assembly checkpoint (SAC), where it facilitates the inactivation of the mitotic checkpoint complex (MCC). Overexpression of Trip13 can lead to premature SAC silencing, chromosomal instability, and has been linked to cancer development. Trip13 is also involved in DNA repair pathways, where it can influence the choice between homologous recombination and non-homologous end joining.

Trip13's role in cellular signaling.

## Experimental Workflow

The overall workflow for confirming and quantifying the binding of **TI17** to Trip13 using ligand-observed NMR spectroscopy involves several key stages, from sample preparation to data analysis.

## NMR Experimental Workflow for TI17-Trip13 Binding



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Workflow for NMR binding analysis.

## Quantitative Data Presentation

The binding affinity of **TI17** for Trip13 can be determined by measuring the change in the transverse relaxation rate ( $R_2$ , which is related to  $T_1\rho$ ) of the **TI17** NMR signals upon titration with Trip13. The data can be summarized as follows (note: the following data is representative for illustrative purposes, as specific quantitative data for **TI17**-Trip13 binding is not publicly available).

[TI17] ( $\mu\text{M}$ )	[Trip13] ( $\mu\text{M}$ )	Observed $R_2$ of TI17 ( $\text{s}^{-1}$ )
200	0	2.5
200	5	8.3
200	10	13.7
200	20	22.1
200	40	33.5
200	60	40.2
200	80	44.8
200	100	47.9

From the non-linear regression fitting of the binding isotherm, the dissociation constant ( $K_d$ ) can be calculated. For this representative data, the calculated  $K_d$  would be approximately 25  $\mu\text{M}$ .

## Experimental Protocols

### Expression and Purification of Trip13

- Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the human Trip13 gene fused to an N-terminal His6-tag.
- Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- **Protein Expression:** Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
- **Cell Lysis:** Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.
- **Affinity Chromatography:** Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- **Size-Exclusion Chromatography:** Further purify the eluted Trip13 protein by size-exclusion chromatography using a buffer suitable for NMR (e.g., 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 1 mM DTT).
- **Quality Control:** Assess the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

## Preparation of **TI17** Stock Solution

- **Solubilization:** Dissolve the **TI17** compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
- **Quality Control:** Verify the identity and purity of the compound using LC-MS and a <sup>1</sup>H NMR spectrum.
- **Working Solutions:** Prepare working solutions by diluting the stock solution in the NMR buffer. Ensure the final DMSO concentration in the NMR samples is below 1% to avoid interference with the experiment.

## NMR Titration Experiment (Ligand-Observed R2 Measurement)

- **Sample Preparation:** Prepare a series of NMR samples in NMR tubes. Each sample should contain a constant concentration of **TI17** (e.g., 200 µM) and varying concentrations of Trip13 (from 0 µM up to a concentration where binding saturation is observed, e.g., 100 µM). Also prepare samples of **TI17** alone at a few different concentrations to measure the R2 of the free ligand.

- NMR Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Data Acquisition:
  - Acquire a series of 1D  $^1\text{H}$  NMR spectra for each sample using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to measure the transverse relaxation rate ( $R_2$ ).
  - Use a range of relaxation delays in the CPMG pulse train to accurately determine the decay of the signal intensity.
  - Ensure the temperature is constant throughout the experiments (e.g., 298 K).
- Data Processing and Analysis:
  - Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
  - For each Trip13 concentration, integrate the intensity of a well-resolved proton signal of **Tl17** at each relaxation delay.
  - Fit the decay of the signal intensity as a function of the relaxation delay to an exponential function to obtain the observed transverse relaxation rate ( $R_{2,\text{obs}}$ ).
- Determination of Binding Affinity ( $K_d$ ):
  - Plot the observed relaxation rate ( $R_{2,\text{obs}}$ ) against the concentration of Trip13.
  - Fit the resulting binding isotherm to the following equation using a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the dissociation constant ( $K_d$ ).

$$R_{2,\text{obs}} = R_{2,\text{free}} + 0.5 * (R_{2,\text{bound}} - R_{2,\text{free}}) * \{([L]_t + [P]_t + K_d) - \sqrt{([L]_t + [P]_t + K_d)^2 - 4[L]_t[P]_t}\} / [L]_t^{**}$$

Where:

- $R_{2,\text{obs}}$  is the observed transverse relaxation rate of the ligand.

- $R_{2,free}$  is the relaxation rate of the free ligand.
- $R_{2,bound}$  is the relaxation rate of the bound ligand (a fitted parameter).
- $[L]_t$  is the total ligand concentration.
- $[P]_t$  is the total protein concentration.
- $K_d$  is the dissociation constant.

## Conclusion

NMR spectroscopy, particularly ligand-observed relaxation-based methods, provides a powerful and robust approach to confirm and quantify the interaction between small molecule inhibitors and their protein targets. The detailed protocol and workflow presented here for the **TI17-Trip13** interaction can be adapted for the characterization of other protein-ligand systems, aiding in the drug discovery and development process.

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